N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Description
N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to the amide nitrogen and a sulfonamide-linked 3-methoxyphenyl moiety at the para position of the benzamide core.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-17-3-2-4-18(12-17)30(27,28)24-13-14-5-7-15(8-6-14)21(26)25-16-9-10-19(22)20(23)11-16/h2-12,24H,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNSENJNQOYRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)-N-(3,4-Dichlorophenyl)Benzamide
Step 1: Carboxylic Acid Activation
4-(Aminomethyl)benzoic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0°C under nitrogen, yielding the corresponding active ester.
Step 2: Amide Bond Formation
The activated ester is treated with 3,4-dichloroaniline in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Workup involves quenching with saturated NaHCO₃, extraction with dichloromethane (DCM), and purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).
Analytical Data :
Sulfonylation of the Primary Amine
Step 3: Sulfonyl Chloride Coupling
The intermediate 4-(aminomethyl)-N-(3,4-dichlorophenyl)benzamide is reacted with 3-methoxyphenylsulfonyl chloride in DCM containing triethylamine (TEA) at 0°C. The mixture warms to room temperature overnight, followed by extraction with DCM and purification via chromatography (hexane/ethyl acetate, 4:1).
Analytical Data :
-
Yield : 65–70%
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.41–7.35 (m, 3H), 7.08 (dd, J = 8.4, 2.4 Hz, 1H), 6.95 (d, J = 2.4 Hz, 1H), 4.32 (s, 2H), 3.85 (s, 3H).
Synthetic Route 2: Modular Assembly via Pre-Sulfonylated Intermediate
Preparation of 3-Methoxyphenylsulfonamide Derivative
Step 1: Synthesis of 4-((3-Methoxyphenylsulfonamido)Methyl)Benzoic Acid
4-(Aminomethyl)benzoic acid is sulfonylated with 3-methoxyphenylsulfonyl chloride in pyridine at 50°C for 6 hours. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol.
Step 2: Amidation with 3,4-Dichloroaniline
The sulfonylated benzoic acid is coupled to 3,4-dichloroaniline using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in DMF. Purification via column chromatography (DCM/methanol, 9:1) affords the final product.
Analytical Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 65–70% | 68–73% |
| Purification Complexity | Moderate | High |
| Reaction Steps | 2 | 2 |
| Scalability | High | Moderate |
Route 1 offers superior scalability due to fewer purification demands, whereas Route 2 provides marginally higher yields at the expense of complex intermediate handling.
Critical Reaction Optimization Insights
Solvent and Base Selection
-
DMF vs. DCM : Polar aprotic solvents (DMF) enhance amidation kinetics but complicate sulfonylation due to competing side reactions. Non-polar solvents (DCM) favor sulfonyl chloride reactivity.
-
Base Efficacy : TEA outperforms pyridine in sulfonylation, reducing reaction times from 12 hours to 6 hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce thiophenol derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide as an effective anticancer agent.
- Mechanism of Action : The compound has been shown to inhibit the S100A2-p53 protein-protein interaction, which is crucial in the regulation of cell proliferation and apoptosis in cancer cells. In vitro studies demonstrated that it acts as a growth inhibitor in various pancreatic cancer cell lines, including MiaPaCa-2 and PANC-1, with growth inhibition values ranging from 1.1 to 3.1 µM .
- Case Studies : A focused library of derivatives based on this compound was synthesized and screened for cytotoxicity. Notably, compounds with electron-withdrawing groups on the sulfonamide aromatic ring exhibited enhanced activity against a range of cancer cell lines . The most potent analogues showed GI50 values as low as 0.08 µM against multiple cancer types, indicating strong antitumor activity .
Antiviral Activity
The compound also exhibits promising antiviral properties.
- Anti-HBV Activity : Research into derivatives of this compound has revealed its potential as an anti-hepatitis B virus (HBV) agent. The mechanism involves increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting HBV replication .
- Clinical Relevance : In vitro studies have indicated that certain derivatives can effectively reduce HBV replication, showcasing their potential for therapeutic development against viral infections .
Antibacterial and Antifungal Properties
The compound's structural features also lend themselves to antibacterial and antifungal applications.
- Inhibition Studies : Initial screenings indicated low antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, modifications to the terminal aromatic moiety significantly improved activity against fungal pathogens like Cryptococcus neoformans .
- Library Development : New libraries were synthesized that included cyclic amines which shifted the activity profile from antibacterial to antifungal, demonstrating the versatility of this compound in combating different pathogens .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-(2,3-Dichlorophenyl)-4-[(phenylsulfonyl)amino]benzamide
- Structural Differences : The dichlorophenyl group is substituted at the 2,3-positions instead of 3,4-, and the sulfonamide is linked to a phenyl group rather than a 3-methoxyphenyl group.
- Physicochemical Properties :
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- Structural Differences : Contains a hydroxyl group at the ortho position of the benzamide and lacks the sulfonamide-methyl linker.
- Biological Activity : Demonstrates significant antimicrobial activity against Desulfovibrio piger Vib-7, with biomass inhibition rates of 49–50% at 0.37–1.10 µmol/L .
3-[[(3,4-Dichlorophenyl)sulfonyl]amino]-N-[(4-methoxyphenyl)methyl]benzamide
Pharmacological Analogues
N-[2-(3,4-Dichlorophenyl)-3-(pyrrolidin-1-yl)propyl]-4-[(methylsulfonyl)amino]benzamide
- Structural Differences : Incorporates a pyrrolidinylpropyl chain and a methylsulfonyl group instead of the 3-methoxyphenylsulfonyl moiety.
Research Findings and Implications
- Synthetic Feasibility : Analogues like CAS 869714-27-2 are commercially available, indicating feasible synthesis routes via sulfonylation and amidation .
- Pharmacological Applications : The antiarrhythmic activity of methylsulfonyl derivatives () supports further exploration of the target compound’s cardiovascular effects .
Biological Activity
N-(3,4-dichlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17Cl2N2O3S
- Molecular Weight : 396.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is hypothesized to inhibit certain enzymes or receptors that play critical roles in disease pathways.
- Enzyme Inhibition : The sulfonamide moiety may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular function.
- Receptor Modulation : The compound might modulate receptor activity, affecting signal transduction pathways that are crucial for cell proliferation and survival.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, similar compounds have been shown to increase intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.
- Case Study : In vitro evaluations demonstrated that certain benzamide derivatives could inhibit the replication of Hepatitis B Virus (HBV). The mechanism involved the upregulation of A3G levels, which is crucial for combating HBV replication .
Anticancer Activity
This compound has also been evaluated for its anticancer properties.
- Cell Line Studies : In vitro tests showed that the compound exhibited significant growth inhibition across various cancer cell lines. Notably, it demonstrated potent activity against HT29 colon cancer cells .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HT29 | 10 | High sensitivity to treatment |
| MCF7 | 15 | Moderate sensitivity |
| A549 | 20 | Lower sensitivity compared to HT29 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is essential for evaluating the therapeutic potential of this compound.
- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics with a significant distribution in tissues.
- Toxicity Profiles : Acute toxicity assessments in animal models indicated manageable toxicity levels at therapeutic doses, warranting further investigation into long-term effects .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3-methoxyphenylsulfonyl chloride with a benzamide precursor under anhydrous conditions (e.g., acetonitrile, potassium carbonate) to form the sulfonamide intermediate .
- Step 2 : Reductive amination or nucleophilic substitution to introduce the dichlorophenyl group. Temperature control (<40°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Yields range from 60–75% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
-
1H-NMR : Aromatic protons (δ 7.5–8.2 ppm), sulfonamide NH (δ 4.3–4.7 ppm), and methoxy group (δ 3.8 ppm) confirm structural integrity .
-
Mass Spectrometry (HRMS) : Molecular ion peak at m/z 465.3 (C₂₁H₁₈Cl₂N₂O₄S) validates stoichiometry .
-
FT-IR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) are diagnostic .
Table 1 : Key Spectral Markers
Technique Key Peaks/Markers Reference ¹H-NMR δ 4.5 ppm (sulfonamide NH) HRMS m/z 465.3 [M+H]⁺ Melting Point 180–182°C (purity indicator)
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its mechanism in enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, histone deacetylases) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-methoxy with nitro or amino groups) and compare IC₅₀ values .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinity to active sites. Validate with kinetic assays (e.g., fluorogenic substrate turnover) .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound variability .
- Meta-Analysis : Cross-reference data across studies (e.g., PubChem BioAssay) to identify confounding factors (e.g., solvent DMSO concentration affecting activity) .
- Dose-Response Validation : Repeat experiments with gradient concentrations (1 nM–100 µM) to confirm potency thresholds .
Q. What methodological approaches determine crystal structure and intermolecular interactions, and how do these inform formulation strategies?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal packing using single crystals grown via vapor diffusion (methanol/chloroform). Key interactions include sulfonamide N–H⋯O hydrogen bonds and π-π stacking of aromatic rings .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 45% van der Waals) to predict solubility and stability .
- Formulation Design : Use co-crystallization with excipients (e.g., cyclodextrins) to enhance bioavailability .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram+ vs. Gram−) or compound aggregation in aqueous media. Mitigate by:
- Re-testing under standardized CLSI guidelines .
- Including surfactants (e.g., Tween-80) to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
